molecular formula C17H14BrN3 B6329727 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 84857-20-5

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6329727
CAS No.: 84857-20-5
M. Wt: 340.2 g/mol
InChI Key: QKEWYMLEOGMEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a diaryl-substituted pyrimidine derivative characterized by a 3-bromophenyl group at position 4 and a 4-methylphenyl group at position 6 of the pyrimidine core. Pyrimidine derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . The methyl group at the 4-position of the second phenyl ring contributes to hydrophobicity, influencing solubility and membrane permeability.

Crystallographic studies of analogous compounds, such as 4-(3-bromophenyl)pyrimidin-2-amine, reveal planar pyrimidine cores and intermolecular hydrogen bonding involving the NH₂ group, which stabilizes the crystal lattice . The synthesis typically involves condensation reactions of substituted acetophenones with amidines, followed by purification via slow solvent evaporation .

Properties

IUPAC Name

4-(3-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEWYMLEOGMEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Heating (Procedure A)

In this method, a mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and sodium hydroxide (22.5 mmol) in 96% ethanol is refluxed for 12–14 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with yields ranging from 61% to 82% depending on substituent electronic effects. For 4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (a structural analog), yields of 75% were achieved under these conditions. The extended reaction time and energy consumption limit this method’s efficiency.

Microwave-Assisted Heating with Solvent (Procedure B)

Microwave irradiation significantly accelerates the cyclization. Using identical stoichiometry to Procedure A, the reaction in ethanol reaches completion within 7–9 minutes at reflux temperatures, yielding 74–81% of the target pyrimidine. This method enhances reaction efficiency by leveraging microwave dielectric heating, which promotes rapid molecular agitation and reduces side reactions. For the 4-methylphenyl-substituted analog, yields improved to 78% under microwave conditions.

Solvent-Free Microwave-Assisted Synthesis (Procedure C)

Eliminating the solvent, this approach mixes the chalcone, guanidine hydrochloride, and sodium hydroxide with minimal water to form a gel-like mass. Microwave irradiation for 15–18 minutes affords the product in 68–88% yields. While environmentally favorable, the 3-bromophenyl substituent’s steric bulk may reduce yields compared to para-substituted analogs, as observed in similar compounds (e.g., 56% yield for a 2-chlorophenyl derivative).

Comparative Analysis of Methodologies

The table below summarizes key parameters for each method, extrapolated from data for structurally related compounds:

ParameterProcedure AProcedure BProcedure C
Reaction Time12–14 h7–9 min15–18 min
Yield Range (%)61–8274–8168–88
Solvent UsageHighModerateNone
Energy EfficiencyLowHighHigh
Suitability for 3-BromoModerateHighModerate

Microwave-assisted methods (B and C) outperform conventional heating in yield and efficiency, though the solvent-free approach may require optimization for sterically hindered substrates like the 3-bromophenyl derivative.

Structural Characterization and Purity Assessment

The final product is purified via recrystallization from a 1:1 ethanol-toluene mixture, yielding ivory-white crystals. Key characterization data include:

  • Melting Point : Analogous 4-substituted derivatives exhibit melting points between 152–226°C, with the 3-bromo isomer expected within this range.

  • NMR Spectroscopy :

    • 1H NMR (DMSO-d6) : Aromatic protons resonate at δ 7.3–8.3 ppm, with the pyrimidine H-5 proton appearing as a singlet near δ 7.7 ppm. The 2-amine protons (NH2) are observed as a broad singlet at δ 6.7–6.9 ppm.

    • 13C NMR : The pyrimidine carbons (C-2, C-4, C-5, C-6) appear between δ 108–162 ppm, with quaternary carbons deshielded by bromine and methyl groups.

  • Mass Spectrometry : Molecular ion peak at m/z 340.2 (C17H14BrN3) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.

    Substitution: The bromophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

    Coupling Reactions: Palladium catalysts, boronic acids, and organometallic reagents are commonly employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, often abbreviated as BPMPA, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

BPMPA is characterized by a pyrimidine core substituted with bromophenyl and methylphenyl groups. The molecular formula is C16H15BrN4, and its structure can be described as follows:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Substituents : The presence of a bromine atom on the phenyl ring enhances the compound's reactivity and biological activity.

Anticancer Activity

Numerous studies have investigated the potential of BPMPA as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : BPMPA has been shown to inhibit the activity of certain kinases involved in cell signaling pathways that regulate growth and survival. For instance, research indicates that it can target the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells.

Case Study: In Vitro Cytotoxicity

A study conducted on various cancer cell lines demonstrated that BPMPA exhibited significant cytotoxic effects. The IC50 values were determined using MTT assays, revealing that BPMPA effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-712.5
A54915.3

Antimicrobial Properties

BPMPA has also been explored for its antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for further development as an antimicrobial agent.

  • Bacterial Strains Tested : Studies have included Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a recent study, BPMPA was tested against multiple bacterial strains using the disk diffusion method. The results indicated that BPMPA exhibited significant inhibitory effects.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Neuroprotective Effects

Emerging research suggests that BPMPA may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism : It is hypothesized that BPMPA can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Activity

In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that BPMPA significantly reduced cell death and apoptosis markers.

Treatment GroupCell Viability (%)
Control50
BPMPA80

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. For example, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

4-(4-Chlorophenyl)-6-(3-bromophenyl)-2-pyrimidinamine (Compound 2d)
  • Substituents : 4-Cl on phenyl (position 4), 3-Br on phenyl (position 6).
  • Key Data :
    • IR: C-Cl (803 cm⁻¹), C-Br (1019 cm⁻¹), NH₂ (3460 cm⁻¹) .
    • ^1H NMR: NH₂ at δ 5.47 ppm; aromatic protons (9H) at δ 7.01–8.11 ppm .
  • The Cl atom’s smaller size compared to Br may reduce steric hindrance.
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (Compound 16)
  • Substituents : 3-Br on phenyl (position 4), pyridin-3-yl (position 6).
  • Key Data :
    • IR: NH₂ (3326 cm⁻¹), C-Br (1642 cm⁻¹) .
    • HRMS: m/z 279.1242 (C₁₆H₁₅N₄O⁺) .
  • Comparison : The pyridine ring introduces a basic nitrogen, improving water solubility. This contrasts with the hydrophobic 4-methylphenyl group in the target compound, which may favor lipid bilayer penetration.
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • Substituents : 3-Cl on phenyl (position 4), 4-methylphenyl (position 6).
  • Key Data :
    • Molecular Weight: 295.77 g/mol (vs. 354.23 g/mol for the brominated analogue) .

Derivatives with Heterocyclic and Functionalized Substituents

4-(4-Methylphenyl)-6-(isoxazol-3-yl)pyrimidin-2-amine (Compound 15)
  • Substituents : 4-methylphenyl (position 4), isoxazol-3-yl (position 6).
  • Key Data :
    • IR: NH₂ (3341 cm⁻¹), C=N (1622 cm⁻¹) .
    • ^1H NMR: NH₂ at δ 5.29 ppm; isoxazole proton at δ 7.25 ppm .
  • Comparison : The isoxazole ring introduces additional hydrogen-bonding sites, enhancing interactions with polar targets. However, reduced aromaticity compared to phenyl groups may decrease π-π stacking.
4-(4-Morpholinophenyl)-6-(4-bromophenyl)pyrimidin-2-amine (Compound 25)
  • Substituents: 4-morpholinophenyl (position 4), 4-Br on phenyl (position 6).
  • Key Data :
    • Bioactivity: Strong antibacterial activity against Vibrio cholerae and Staphylococcus aureus .
  • Comparison : The morpholine group improves solubility and introduces a hydrogen-bond acceptor, contrasting with the methyl group’s purely hydrophobic effect in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Bioactivity Highlights
Target Compound 3-BrPh / 4-MePh 354.23 NH₂ (~3450), C-Br (~1070) N/A
4-(4-ClPh)-6-(3-BrPh)-2-pyrimidinamine (2d) 4-ClPh / 3-BrPh 354.64 3460 (NH₂), 803 (C-Cl) Microbicidal
4-(3-BrPh)-6-(pyridin-3-yl)-2-amine (16) 3-BrPh / pyridin-3-yl 343.18 3326 (NH₂), 1642 (C-Br) Antitrypanosomal
4-(4-Morpholinophenyl)-6-(4-BrPh)-2-amine (25) 4-morpholinophenyl / 4-BrPh 414.29 N/A Antibacterial
4-(3-ClPh)-6-(4-MePh)-2-amine 3-ClPh / 4-MePh 295.77 N/A High-purity API intermediate

Biological Activity

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with two distinct phenyl substituents: a bromophenyl group at the 4-position and a methylphenyl group at the 6-position. The presence of the bromine atom is notable for its influence on the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The compound's mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation.

Table 1: Anticancer Activity of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cell LineIC50 (µM)Reference
MCF7 (Breast)5.2
HCT116 (Colon)4.8
A549 (Lung)6.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

The biological activity of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits enzymes involved in key metabolic pathways, thereby disrupting cellular function.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Nucleic Acid Interaction : Preliminary studies suggest that it can bind to nucleic acids, potentially interfering with DNA replication and transcription processes.

Case Studies

A study published in BMC Chemistry highlighted the synthesis and biological evaluation of related pyrimidine derivatives, noting that structural modifications significantly impacted their potency against cancer cells and bacteria .

Another investigation focused on structure-activity relationship (SAR) studies, revealing that substituents on the phenyl rings could enhance or diminish biological activity, underscoring the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and what key reaction parameters require optimization?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with condensation reactions between appropriately substituted acetophenones and guanidine derivatives. Key steps include:

  • Intermediate Formation : Brominated and methyl-substituted phenyl ketones are condensed with thiourea or cyanoguanidine to form pyrimidine cores .
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or transition metal catalysts to enhance regioselectivity during cyclization .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the target compound .
    Critical parameters: Temperature control (±5°C) during cyclization, molar ratios of reactants (1:1.2 ketone/guanidine), and solvent polarity (e.g., DMF vs. THF) to minimize byproducts .

Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituted phenyl groups (e.g., 12.8° twist for bromophenyl, 86.1° for methylphenyl), confirming steric effects on planar alignment .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methyl groups at C6 appear as singlets (δ 2.3–2.5 ppm), while pyrimidine NH₂ protons show broad peaks at δ 6.8–7.2 ppm .
  • FT-IR : N-H stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do structural modifications at the 3-bromophenyl and 4-methylphenyl positions affect the compound's bioactivity, and what computational methods support SAR analysis?

  • Methodological Answer :

  • Bioactivity Modulation :
  • Bromophenyl : Enhances halogen bonding with biological targets (e.g., kinase ATP pockets), improving IC₅₀ values by 3–5-fold compared to chloro analogs .
  • Methylphenyl : Increases lipophilicity (logP +0.4), enhancing membrane permeability in cell-based assays .
  • Computational Tools :
  • Docking Studies (AutoDock Vina) : Predict binding affinities to EGFR (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictory data in biological activity assessments across different studies (e.g., antimicrobial vs. cytotoxic results)?

  • Methodological Answer :

  • Dose-Response Refinement : Use 8–10 concentration points (0.1–100 μM) to distinguish between specific inhibition and cytotoxicity .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(non-target cells)/IC₅₀(target cells); SI >10 indicates therapeutic potential .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects (e.g., mitochondrial stress pathways) .

Q. How can reaction conditions be optimized for improved yield and selectivity in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce reaction time (from 24h to 2h) and improve yield (75% → 92%) via precise temperature/pH control .
  • DoE (Design of Experiments) : Screen variables (catalyst loading, solvent ratio) using Plackett-Burman designs to identify critical factors .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.